Dibenzo(b,e)(1,4)dioxin, tribromopentachloro-
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Overview
Description
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with multiple bromine and chlorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- typically involves the halogenation of dibenzo(b,e)(1,4)dioxin. The process includes:
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for dibenzo(b,e)(1,4)dioxin, tribromopentachloro- are similar to laboratory synthesis but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dibenzodioxins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Less substituted dibenzodioxins.
Substitution: Various substituted dibenzodioxins depending on the nucleophile used.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter gene expression, leading to various biological effects. The pathways involved include:
Comparison with Similar Compounds
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is compared with other similar compounds such as:
Polychlorinated Dibenzodioxins (PCDDs): These compounds have similar structures but differ in the number and position of chlorine atoms.
Polybrominated Dibenzodioxins (PBDDs): These compounds have bromine atoms instead of chlorine.
Mixed Halogenated Dibenzodioxins: Compounds that contain both bromine and chlorine atoms.
Uniqueness
The uniqueness of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- lies in its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
107207-43-2 |
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Molecular Formula |
C12Br3Cl5O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
1,2,3-tribromo-4,6,7,8,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br3Cl5O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
InChI Key |
IBGGMNOUXCEPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origin of Product |
United States |
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